molecular formula C19H25F3N2O2 B141178 11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid CAS No. 113274-80-9

11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid

Cat. No.: B141178
CAS No.: 113274-80-9
M. Wt: 370.4 g/mol
InChI Key: MGTCSIXGLCFXSR-UHFFFAOYSA-N
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Description

11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid is a chemical compound known for its unique structure and properties. It contains a trifluoromethyl diazirine group, which is a highly reactive photoreactive moiety, making it valuable in various scientific applications, particularly in the field of bioconjugation and photoaffinity labeling.

Scientific Research Applications

11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid is widely used in scientific research due to its photoreactive properties. Some key applications include:

Mechanism of Action

Target of Action

It is noted that this compound is a phenyldiazirine derivative used in the synthesis of photoaffinity ligands . Photoaffinity ligands are a class of biochemical tools, often used to study the interaction between a small molecule and its protein target. They can covalently bind to their target proteins upon activation by light, allowing for the identification and characterization of the binding site.

Mode of Action

This carbene can then insert into C-H and N-H bonds in the target protein, forming a covalent bond and allowing the ligand to ‘label’ the protein .

Biochemical Analysis

Biochemical Properties

This compound, also known as TFMDA, is a phenyldiazirine derivative used in the synthesis of photoaffinity ligands. When appended to a ligand or pharmacophore through its hydroxyl linker, it allows for UV light-induced covalent modification of a biological target .

Cellular Effects

The cellular effects of 11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid are not fully understood yet. Its role as a photophore in photoaffinity labeling suggests that it may interact with various cellular components and influence their function .

Molecular Mechanism

The molecular mechanism of action of this compound involves generating a highly reactive carbene upon exposure to UV light . This carbene can then form a covalent bond with a nearby biomolecule, allowing the compound to act as a photoaffinity label.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Diazirines like this compound are known for their stability and low rate of rearrangement, suggesting that they may have long-lasting effects in in vitro or in vivo studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid typically involves multiple steps. One common method starts with the preparation of the diazirine precursor, which is then coupled with an appropriate phenyl undecanoic acid derivative. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final product is purified using techniques such as column chromatography to achieve the desired purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing automated systems for reaction monitoring and product purification. Safety measures are also crucial due to the reactive nature of the diazirine group .

Chemical Reactions Analysis

Types of Reactions

11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Photoreactions: Carbene intermediates that can form covalent bonds with nearby molecules.

    Substitution Reactions: Halogenated or nitrated phenyl derivatives.

    Oxidation and Reduction: Corresponding alcohols or oxidized derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(Trifluoromethyl)diazirinyl)benzoic acid
  • 3-(Trifluoromethyl)diazirinyl)phenylacetic acid
  • 11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)decanoic acid

Uniqueness

11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid is unique due to its longer alkyl chain, which provides greater flexibility and distance between the reactive diazirine group and the carboxylic acid. This makes it particularly useful in applications where spatial separation is crucial, such as in the study of membrane proteins and large biomolecular complexes.

Properties

IUPAC Name

11-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]undecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25F3N2O2/c20-19(21,22)18(23-24-18)16-13-11-15(12-14-16)9-7-5-3-1-2-4-6-8-10-17(25)26/h11-14H,1-10H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTCSIXGLCFXSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCCCCCCCCC(=O)O)C2(N=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00150337
Record name 11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00150337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113274-80-9
Record name 11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113274809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00150337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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